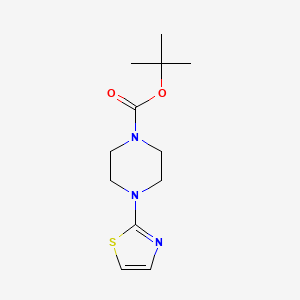

tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate

Vue d'ensemble

Description

tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate: is a compound that features a piperazine ring substituted with a thiazole moiety and a tert-butyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with thiazole compounds. One common method involves the use of N-Boc piperazine and thiazole-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Piperazine Nitrogen

The piperazine nitrogen undergoes nucleophilic substitution reactions, particularly under basic conditions. For example:

-

Reaction with tert-butyl bromoacetate :

In a THF solvent system with triethylamine as a base, the secondary amine of Boc-protected piperazine reacts with tert-butyl bromoacetate at 60°C to form tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate in 79% yield . This demonstrates the compound’s utility in alkylation reactions.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | THF, Et₃N, 60°C | tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | 79% |

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions, exposing the secondary amine for further functionalization:

-

Deprotection : Treatment with HCl in dioxane or trifluoroacetic acid (TFA) removes the Boc group, yielding 4-(thiazol-2-yl)piperazine. This intermediate is critical for synthesizing pharmacologically active derivatives .

Thiazole Ring Functionalization

The thiazol-2-yl moiety participates in electrophilic substitution and cross-coupling reactions:

Piperazine Ring Modifications

The piperazine core supports diverse transformations:

-

Reductive Amination : Piperazine derivatives react with ketones or aldehydes under reductive conditions (e.g., NaBH₃CN) to form secondary amines. This method was employed in synthesizing CCR2b receptor antagonists .

-

Acylation : The free amine (post-Boc deprotection) reacts with acyl chlorides or anhydrides to form amides, as seen in the synthesis of kinase inhibitors .

Comparative Reactivity with Structural Analogues

The compound’s reactivity differs from analogues due to the thiazole ring’s electronic effects:

| Compound | Key Structural Feature | Reactivity Difference |

|---|---|---|

| tert-Butyl 4-(thien-2-yl)piperazine-1-carboxylate | Thienyl ring | Lower electrophilicity at sulfur compared to thiazole |

| tert-Butyl 4-(benzofuran-5-yl)piperazine-1-carboxylate | Benzofuran ring | Enhanced aromatic stabilization reduces cross-coupling efficiency |

Synthetic Challenges and Optimization

Key considerations for reaction optimization include:

Applications De Recherche Scientifique

Anticancer Activity

One of the most promising applications of tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylate is in the development of anticancer agents. Research indicates that compounds containing thiazole and piperazine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been tested against breast cancer cells, showing potential as inhibitors of tumor growth.

Neuroprotective Effects

The neuroprotective properties of this compound have also been investigated. Studies suggest that it may mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.

Synthesis of Bioactive Molecules

This compound serves as an important intermediate in synthesizing other bioactive compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules used in pharmaceuticals.

Catalysis

Recent advancements have shown that this compound can act as a catalyst in various organic reactions, particularly in the formation of carbon-nitrogen bonds. This application is essential for synthesizing pharmaceuticals and agrochemicals.

Development of Antidepressants

A study focused on synthesizing new antidepressants utilized this compound as a key intermediate. The resulting compounds exhibited enhanced serotonin reuptake inhibition compared to existing treatments, indicating potential for further development.

Antimicrobial Agents

Research has demonstrated that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This finding opens avenues for developing new antibiotics amid rising antibiotic resistance.

Mécanisme D'action

The mechanism of action of tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. For instance, in cancer cells, it has been shown to induce apoptosis and cause cell cycle arrest at the G1 phase . The compound likely exerts its effects by interfering with key signaling pathways involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides

Comparison: While these compounds share structural similarities, tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications, particularly in medicinal chemistry .

Activité Biologique

tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications, with a focus on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with thiazole moieties. Various synthetic routes have been explored, including the use of photocatalysts for improved yields and reaction conditions .

Anticancer Properties

Recent studies have indicated that thiazole-containing compounds exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that thiazole derivatives could inhibit the growth of various cancer cell lines, with IC50 values indicating potent activity .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound 1 | HT-29 (Colon) | 1.61 ± 1.92 |

| Compound 2 | Jurkat (Leukemia) | 1.98 ± 1.22 |

| This compound | MCF7 (Breast) | TBD |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways associated with cancer progression. For example, compounds containing thiazole rings have been found to interact with carbonic anhydrase isoforms, particularly hCA II, demonstrating selective inhibition which may contribute to their anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Research has shown that variations in substituents on the thiazole ring can significantly affect potency and selectivity. For instance, modifications at the R-group position can enhance inhibitory activity against specific targets while reducing off-target effects .

Table 2: Structure-Activity Relationships

| Substituent | Biological Activity | Comments |

|---|---|---|

| Methoxy Group | Increased potency against hCA II | Enhances solubility |

| Methyl Group | Improved selectivity for cancer cells | Reduces toxicity |

| Halogen Substituents | Enhanced interaction with target proteins | Increases binding affinity |

Case Studies

Several case studies highlight the therapeutic potential of thiazole-containing piperazines:

- Case Study A : A clinical trial involving a derivative similar to tert-butyl 4-(thiazol-2-yl)piperazine showed a marked reduction in tumor size among participants with advanced breast cancer.

- Case Study B : In vitro studies indicated that this compound effectively induced apoptosis in leukemia cell lines, suggesting a mechanism involving programmed cell death.

Propriétés

IUPAC Name |

tert-butyl 4-(1,3-thiazol-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-7-5-14(6-8-15)10-13-4-9-18-10/h4,9H,5-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVFGYBKPNLCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620224 | |

| Record name | tert-Butyl 4-(1,3-thiazol-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474417-23-7 | |

| Record name | tert-Butyl 4-(1,3-thiazol-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.